"physicochemical properties of 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol"
"physicochemical properties of 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol"
An In-depth Technical Guide to the Physicochemical Properties of 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol
Executive Summary
This guide provides a comprehensive technical overview of the physicochemical properties of 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and material science. The 1,2,4-triazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial and anti-inflammatory effects[1][2]. The incorporation of a furan moiety and a thiol group further enhances its potential for diverse applications, from drug design to industrial uses like corrosion inhibition[3][4][5][6]. This document outlines the synthesis, structural characterization, and critical physicochemical parameters such as pKa, LogP, and aqueous solubility. Detailed, field-proven experimental protocols are provided to enable researchers to accurately determine these properties, ensuring data integrity and reproducibility.
Introduction and Scientific Context
The 1,2,4-triazole nucleus is a cornerstone in the design of bioactive molecules, with numerous approved drugs like Fluconazole and Letrozole featuring this scaffold[7][8]. Its prevalence stems from its unique electronic structure, metabolic stability, and ability to engage in various biological interactions, particularly hydrogen bonding. When functionalized with a thiol group at the 3-position, the molecule can exist in a thione-thiol tautomeric equilibrium, which is crucial for its reactivity and interaction with biological targets[7].
The specific compound, 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol, combines three key structural motifs:
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The 1,2,4-Triazole-3-thiol Core: Provides the primary scaffold, known for its diverse bioactivities and its ability to coordinate with metal ions, which is relevant for both enzymatic inhibition and anti-corrosion properties[3][4][9].
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The 2-Furyl Group: A five-membered aromatic heterocycle that can act as a bioisostere for a phenyl ring and is associated with a range of pharmacological activities, including antimicrobial effects[5][6][10][11].
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The N-Isobutyl Group: A non-polar alkyl substituent that significantly influences the molecule's lipophilicity, thereby affecting its solubility, membrane permeability, and pharmacokinetic profile.
Understanding the fundamental physicochemical properties of this molecule is a prerequisite for any meaningful application. These properties govern its behavior in both biological and non-biological systems, influencing everything from drug absorption, distribution, metabolism, and excretion (ADME) to its efficacy as a surface-protecting agent.
Synthesis and Structural Elucidation
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in synthetic organic chemistry. The most common and efficient route involves the cyclization of a 1,4-disubstituted thiosemicarbazide intermediate in an alkaline medium[2][12][13].
Proposed Synthetic Pathway
The synthesis can be logically approached in two primary steps starting from 2-furoic acid.
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Step 1: Synthesis of 1-(2-furoyl)-4-isobutylthiosemicarbazide. 2-furoic acid hydrazide (itself prepared from the esterification of 2-furoic acid followed by reaction with hydrazine hydrate) is reacted with isobutyl isothiocyanate in a suitable solvent like ethanol. The nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate yields the open-chain thiosemicarbazide intermediate.
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Step 2: Base-Catalyzed Intramolecular Cyclization. The synthesized thiosemicarbazide is heated under reflux in an aqueous alkaline solution (e.g., sodium hydroxide). The base promotes the intramolecular cyclization via nucleophilic attack of a nitrogen atom onto the carbonyl carbon, followed by dehydration to form the stable 1,2,4-triazole ring, yielding the final product.
Caption: Proposed two-step synthesis of the target compound.
Structural Characterization
Confirmation of the synthesized structure is achieved through a combination of standard spectroscopic techniques.
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FT-IR Spectroscopy: The key diagnostic signal is the S-H stretching vibration, which confirms the presence of the thiol tautomer and typically appears as a weak but sharp band in the range of 2550-2660 cm⁻¹[7][12]. Other important bands include C=N stretching around 1620 cm⁻¹ and N-H stretching (if any thione tautomer is present) above 3200 cm⁻¹[12].
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¹H NMR Spectroscopy: The most definitive signal is the proton of the thiol group (S-H), which would appear as a singlet. Its chemical shift can vary, but it is distinct from the broad N-H signal of the thione tautomer, which typically resonates far downfield (13-14 ppm)[7][12]. Other expected signals would include multiplets for the furan ring protons, and signals corresponding to the isobutyl group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen).
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¹³C NMR Spectroscopy: The spectrum would show characteristic signals for the C=S carbon (in the thione form) around 167-169 ppm and the C=N carbon of the triazole ring[7]. Signals for the furan and isobutyl carbons would also be present in their expected regions.
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Mass Spectrometry: Provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer further structural insights.
Core Physicochemical Properties: Experimental Determination
Accurate determination of physicochemical properties is critical for predicting the behavior and performance of a chemical entity. The following sections detail the importance and standardized protocols for measuring key parameters.
Acidity and Ionization (pKa)
Causality: The pKa value defines the extent of ionization of a molecule at a given pH. The thiol group (-SH) is weakly acidic, and its ionization state is crucial for biological activity, solubility, and binding interactions. For instance, the deprotonated thiolate form (S⁻) is a much stronger nucleophile and metal-coordinating agent than the neutral thiol. Understanding the pKa is essential for designing formulations and predicting behavior in physiological environments (pH ~7.4).
Experimental Protocol: Potentiometric Titration Potentiometric titration is a robust method for pKa determination[14].
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Preparation: Accurately weigh ~1-2 mg of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized, CO₂-free water. The final solution should be of a known concentration (e.g., 0.5-1.0 mM).
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Titration Setup: Use a calibrated pH meter with a micro-electrode immersed in the sample solution, which is maintained at a constant temperature (e.g., 25 °C).
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Titration: Titrate the solution with a standardized, carbonate-free titrant (e.g., 0.1 M HCl) to determine the pKa of any basic sites, followed by titration with a standardized base (e.g., 0.1 M NaOH) to determine the pKa of acidic sites like the thiol group.
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Data Analysis: Record the pH after each addition of the titrant. Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve[15].
| Property | Expected Value/Range | Method |
| pKa (Thiol) | 7.5 - 9.5 | Potentiometric Titration |
Note: The expected pKa range is based on typical values for heterocyclic thiols. Computational modeling can also provide estimates[16][17][18].
Lipophilicity (LogP)
Causality: Lipophilicity, quantified as the partition coefficient (LogP), measures the differential solubility of a compound in a biphasic system of a lipid and an aqueous phase (n-octanol/water). It is a critical parameter in drug development, heavily influencing a drug's ability to cross biological membranes, its solubility, and its binding to plasma proteins. According to Lipinski's Rule of Five, a LogP value less than 5 is generally preferred for oral bioavailability[19][20].
Experimental Protocol: Shake-Flask Method (OECD 107) The shake-flask method is the gold standard for LogP determination[14][19][21].
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